Methyl 2-bromo-4-hydroxy-5-iodobenzoate
Description
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
methyl 2-bromo-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
BKWZDYJYHZLEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)O)I |
Origin of Product |
United States |
Preparation Methods
The key challenge is the regioselective introduction of bromine and iodine atoms at the 2- and 5-positions, respectively, while maintaining the hydroxy group at the 4-position.
Detailed Preparation Methods
Starting Material Preparation: Methyl 2-Iodobenzoate or Methyl 2-Bromobenzoate
Methyl 2-iodobenzoate can be prepared by esterification of 2-iodobenzoic acid with methanol in the presence of concentrated sulfuric acid under nitrogen atmosphere at room temperature for several hours, followed by workup involving washing with sodium carbonate and hydrochloric acid solutions, drying, and concentration to yield the methyl ester in high yield (~96%).
Alternatively, methyl 2-bromo-4-nitrobenzoate can be synthesized by bromination of methyl 4-nitrobenzoate under controlled conditions, followed by reduction of the nitro group to an amino group and subsequent transformations.
Hydroxyl Group Introduction or Preservation
The hydroxy group at the 4-position is either introduced by hydrolysis of a methoxy or protected group or preserved during halogenation steps by carefully controlled reaction conditions that avoid phenol group substitution or degradation.
In some protocols, phenolic hydroxyl groups are methylated and later demethylated to control reactivity during halogenation.
Esterification and Purification
Esterification is typically performed by reacting the corresponding carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid, under reflux or room temperature conditions, followed by solvent removal and purification by recrystallization or column chromatography.
Purification steps often involve aqueous workup with sodium bicarbonate or sodium carbonate to neutralize acids, extraction with organic solvents such as ethyl acetate or chloroform, drying over anhydrous magnesium sulfate, and chromatographic purification to isolate the pure compound.
Representative Synthetic Route Example
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic aromatic proton shifts confirming substitution pattern; methyl ester singlet around 3.8-3.9 ppm.
- IR Spectroscopy: Ester carbonyl stretch near 1680-1700 cm⁻¹; phenolic OH stretch broad around 3200-3500 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with C8H6BrIO3 (molecular weight ~370 g/mol).
- Melting Point: Typically in the range consistent with literature for halogenated methyl hydroxybenzoates.
Research Findings and Notes
The regioselectivity of halogenation is strongly influenced by the directing effects of the hydroxy and ester groups, requiring precise control of reaction conditions (temperature, solvent, reagent stoichiometry) to avoid isomeric mixtures.
Use of phase transfer catalysts and mild oxidants can improve yields and reduce byproducts.
Avoidance of hazardous reducing agents like lithium aluminum hydride is preferred for industrial scale-up due to safety concerns; alternative reduction and substitution methods are employed.
Multi-step syntheses often incorporate purification after each key step to ensure high overall purity and yield.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Oxidation: 2-bromo-4-hydroxy-5-iodobenzoic acid.
Reduction: 2-bromo-4-hydroxy-5-iodobenzyl alcohol.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined pathways. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences and Implications
The closest analog identified in the evidence is methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (), which shares a similar ester backbone and multiple halogen substituents but differs in substituent positions and types:
Substituent Effects :
- Hydroxyl vs. Halogens : The hydroxyl group in the target compound introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the fully halogenated analog. This also enhances acidity at the 4-position.
- Halogen Positioning : Bromine at the 2-position (target) vs. 5-position (analog) alters steric and electronic effects. Iodine at the 5-position (target) vs. 3-position (analog) may influence nucleophilic substitution rates due to differences in leaving-group stability.
Inferred Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the evidence, general trends can be inferred:
Reactivity and Stability Considerations
- Hydroxyl Group Reactivity : The target compound’s hydroxyl group may participate in oxidation or esterification reactions, which are absent in the fully halogenated analog.
- Environmental Persistence : Halogenated aromatics are generally resistant to degradation. However, the hydroxyl group in the target compound could facilitate biodegradation via phase II conjugation (e.g., sulfation, glucuronidation), as suggested by studies on environmentally persistent free radicals (EPFRs) in multiphase systems ().
- Thermal Stability : The presence of iodine (weaker C-I bond) in both compounds may reduce thermal stability compared to chloro- or fluoro-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
